(2,4-dimethylphenyl) cyanate
Description
Systematic Nomenclature and Chemical Identification
IUPAC Nomenclature and Structural Representation
(2,4-Dimethylphenyl) cyanate, systematically named 2,4-dimethylphenyl cyanate , is an organic compound belonging to the cyanate ester family. Its IUPAC name derives from the parent benzene ring substituted with methyl groups at the 2- and 4-positions and a cyanate functional group (–OCN) at the 1-position. The structural formula is represented as:
$$ \text{C}6\text{H}3(\text{CH}3)2\text{–O–C≡N} $$
The molecule features a planar aromatic ring with electron-donating methyl groups influencing the reactivity of the cyanate moiety.
CAS Registry and Alternative Chemical Identifiers
The compound is uniquely identified by its CAS Registry Number 1126-16-5 . Additional identifiers include:
- PubChem CID : 12451182 (for structural analogs, though direct entries may vary).
- Molecular Formula : $$\text{C}9\text{H}9\text{NO}$$.
- Molecular Weight : 147.17 g/mol.
- SMILES Notation : CC1=CC(=C(C=C1)OC#N)C.
Table 1: Key Identifiers for this compound
| Property | Value |
|---|---|
| CAS Registry Number | 1126-16-5 |
| IUPAC Name | 2,4-Dimethylphenyl cyanate |
| Molecular Formula | $$\text{C}9\text{H}9\text{NO}$$ |
| Molecular Weight | 147.17 g/mol |
| Density | ~1.04 g/cm³ (estimated) |
Spectral Signatures for Compound Verification
Infrared (IR) Spectroscopy
The cyanate group (–OCN) exhibits a characteristic asymmetric stretching vibration near 2260–2200 cm⁻¹ , a key identifier in IR spectra. Aromatic C–H stretching from the dimethyl-substituted benzene ring appears at 3000–3100 cm⁻¹ , while methyl C–H vibrations occur at 2850–2960 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR :
- ¹³C NMR :
Mass Spectrometry (MS)
The molecular ion peak ($$\text{M}^+$$) appears at m/z 147 , corresponding to the molecular weight. Fragmentation patterns include loss of the cyanate group (–OCN, 43 Da) and subsequent breakdown of the dimethylbenzene moiety.
Table 2: Characteristic Spectral Peaks
| Technique | Key Signals |
|---|---|
| IR | 2260 cm⁻¹ (N≡C–O stretch) |
| ¹H NMR | δ 2.3–2.5 ppm (CH₃) |
| ¹³C NMR | δ 110–115 ppm (O–C≡N) |
| MS | m/z 147 ($$\text{M}^+$$) |
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2,4-dimethylphenyl) cyanate |
InChI |
InChI=1S/C9H9NO/c1-7-3-4-9(11-6-10)8(2)5-7/h3-5H,1-2H3 |
InChI Key |
BBFPNAQMYBOJLI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC#N)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC#N)C |
Origin of Product |
United States |
Preparation Methods
Cyanogen Bromide-Mediated Synthesis
The most widely documented method for synthesizing this compound involves the reaction of 2,4-dimethylphenol with cyanogen bromide (BrCN) under basic conditions. This approach, adapted from novolac cyanate resin production techniques, proceeds via nucleophilic substitution at the phenolic oxygen.
Reaction Mechanism :
$$
\text{2,4-Dimethylphenol} + \text{BrCN} \xrightarrow{\text{Base}} \text{this compound} + \text{HBr}
$$
Triethylamine or pyridine is typically employed to neutralize hydrogen bromide (HBr), driving the reaction to completion. The exothermic nature of this process necessitates temperature control at 0–5°C during reagent mixing, followed by gradual warming to ambient conditions.
Optimized Parameters :
Solid-Phase Phosgene Alternatives
Industrial-Scale Production and Challenges
Continuous Flow Reactor Systems
Modern pilot-scale implementations leverage continuous flow reactors to enhance heat dissipation and reaction homogeneity. A 2020 Acurex Corporation study demonstrated that turbulent flow regimes reduce localized overheating, achieving 92% conversion efficiency for aryl cyanates.
Key Operational Metrics :
| Parameter | Optimal Value |
|---|---|
| Residence Time | 15–20 min |
| Temperature | 25–30°C |
| Pressure | 1.5–2.0 bar |
Byproduct Management
The principal byproduct, HBr, necessitates scrubbing systems to prevent equipment corrosion and environmental release. Closed-loop neutralization with aqueous NaOH is standard, though residual salts may complicate downstream purification.
Characterization and Quality Control
Spectroscopic Validation
Post-synthesis analysis via Fourier-transform infrared spectroscopy (FTIR) confirms cyanate functionality through characteristic absorptions:
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies residual phenol and BrCN. Commercial batches typically exhibit ≥98% purity, with deviations attributable to incomplete distillation.
Chemical Reactions Analysis
Types of Reactions
(2,4-dimethylphenyl) cyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or amines, depending on the reducing agent used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Pharmaceutical Applications
1. Pharmaceutical Intermediates
(2,4-Dimethylphenyl) cyanate serves as an intermediate in the synthesis of pharmaceuticals. It is particularly useful in creating compounds that exhibit antimicrobial and anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
2. Synthesis of Anticancer Agents
Research has demonstrated that this compound derivatives possess significant anticancer activity. A notable study reported that N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine exhibited substantial growth inhibition across multiple cancer cell lines, including melanoma and leukemia .
Material Science Applications
1. Development of Coatings and Polymers
This compound is utilized in formulating advanced materials such as coatings and polymers. Its ability to form cross-linked structures enhances the thermal stability and mechanical properties of the resulting materials. The compound has been incorporated into resin formulations that demonstrate low thermal expansion and excellent flame retardancy .
| Application | Material Type | Properties |
|---|---|---|
| Coatings | Thermosetting Resins | Low thermal expansion, flame retardant |
| Polymers | Cross-linked Polymers | Enhanced mechanical strength |
Biological Research Applications
1. Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antibacterial agents.
2. Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. The mechanism involves triggering apoptosis and inhibiting cell proliferation, making it a candidate for further development in cancer therapies .
Case Studies
Study 1: Anticancer Efficacy
- Objective : Evaluate the anticancer activity of this compound derivatives.
- Findings : Significant reductions in cell viability were observed in treated cancer cell lines.
- : Potential for development into therapeutic agents.
Study 2: Antimicrobial Properties
- Objective : Assess the antimicrobial effects against bacterial strains.
- Findings : Effective inhibition of bacterial growth was recorded.
- : Viable candidate for antibiotic development.
Mechanism of Action
The mechanism of action of cyanic acid 2,4-dimethylphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release cyanic acid, which can then react with nucleophiles in biological systems. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Substituted Phenyl Cyanates
Substituents on the phenyl ring significantly alter the electronic and steric properties of cyanates. Key comparisons include:
- Electronic Effects: Methoxy groups (-OCH₃) are stronger electron donors than methyl (-CH₃), leading to greater bathochromic shifts in UV-Vis spectra.
- Absorption Characteristics : While phenyl cyanate derivatives generally exhibit weak light absorption in bulk solutions, substituents like methoxy or methyl may fine-tune these properties for niche applications in optical sensors or photostable materials .
Functional Group Analogs: Isocyanates
Isocyanates (-NCO) differ from cyanates (-OCN) in reactivity and applications:
- Reactivity : Isocyanates react vigorously with nucleophiles (e.g., amines, alcohols), forming ureas or urethanes, whereas cyanates are less reactive, requiring catalysts for similar transformations .
- Applications : Isocyanates dominate polymer industries (e.g., polyurethanes), while cyanates are explored for chemosensors or thermally stable resins .
Triazine Derivatives with Dimethylphenyl Substituents
Though structurally distinct from cyanates, triazine-based compounds with 2,4-dimethylphenyl groups highlight substituent-driven performance:
- Role of Substituents : The 2,4-dimethylphenyl groups in triazines enhance UV absorption efficiency and photostability, suggesting that similar substituents in cyanates could improve performance in light-driven applications .
Research Findings and Implications
Steric vs. Electronic Effects : The 2,4-dimethyl groups in this compound balance electron donation and steric protection, making it a candidate for stable intermediates or sensors. However, its UV absorption is weaker than triazine-based analogs .
Functional Group Reactivity : Cyanates’ lower reactivity compared to isocyanates reduces their utility in polymer synthesis but enhances suitability for controlled reactions in medicinal chemistry .
Gaps in Data : Direct comparative studies on this compound’s optical or catalytic properties are lacking, highlighting a need for targeted research.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for (2,4-dimethylphenyl) cyanate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution of 2,4-dimethylphenol with cyanogen bromide (CNBr) under controlled alkaline conditions (e.g., aqueous NaOH). Optimizing molar ratios (e.g., 1:1.2 phenol-to-CNBr) and maintaining temperatures between 0–5°C minimizes side reactions like hydrolysis. Post-reaction, extraction with non-polar solvents (e.g., dichloromethane) and purification via column chromatography (silica gel, hexane/ethyl acetate) are critical for isolating high-purity product. Characterization via H/C NMR and FT-IR confirms the cyanate group (–OCN) at ~2200 cm .
Q. How can researchers ensure stability during storage and handling of this compound?
- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Store under inert atmosphere (argon/nitrogen) at –20°C in amber glass vials. Regular stability checks via thin-layer chromatography (TLC) or GC-MS are recommended. Avoid prolonged exposure to light or acidic/basic environments, as these accelerate degradation into urea derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound with Grignard reagents, and how do substituent positions affect reaction kinetics?
- Methodological Answer : Kinetic studies show that electron-donating methyl groups at the 2- and 4-positions enhance reactivity via inductive effects, polarizing the cyanate group (–OCN) for nucleophilic attack. Steric hindrance from 2,6-dimethyl substitution (unlike 2,4-) restricts conjugation, further accelerating reactions. For example, pseudo-first-order rate constants () for 2,6-dimethylphenyl cyanate with butylmagnesium bromide correlate linearly with reagent concentration. Use stopped-flow techniques or in situ F NMR (if fluorinated reagents are used) to monitor real-time kinetics .
Q. How should researchers resolve contradictions in reported reaction yields for aryl cyanates under varying catalytic systems?
- Methodological Answer : Discrepancies often arise from unreported variables like trace moisture, solvent purity, or catalyst pre-treatment. Replicate studies using rigorously dried solvents (e.g., molecular sieves) and standardized catalysts (e.g., Pd/C vs. Raney Ni). Employ design-of-experiment (DoE) frameworks to isolate factors (temperature, catalyst loading) and validate results statistically. Cross-reference with supplementary datasets from prior studies to identify systematic biases .
Q. What advanced spectroscopic techniques are optimal for characterizing byproducts in this compound reactions?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and H-H COSY NMR differentiate isomeric byproducts (e.g., urea vs. carbamate derivatives). For trace analysis, hyphenated techniques like LC-MS/MS or GC-IR provide sensitivity. Computational modeling (DFT) of transition states can predict dominant pathways, guiding experimental focus .
Data Analysis and Experimental Design
Q. How can researchers design robust kinetic studies for aryl cyanate reactions with organometallic reagents?
- Methodological Answer : Use pseudo-first-order conditions with excess Grignard reagent to ensure linearity in rate plots. Monitor reaction progress via UV-Vis spectroscopy (tracking cyanate consumption at 270–300 nm) or quench-and-titrate methods. Account for temperature fluctuations using jacketed reactors. Publish raw kinetic data (time vs. conversion) and normalized rate constants to enhance reproducibility .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Critical Process Parameters (CPPs) : Reaction temperature (±1°C), stirring rate (>500 rpm).
- Critical Quality Attributes (CQAs) : Purity (>98% by HPLC), residual solvent levels.
Use process analytical technology (PAT) like inline FT-IR for real-time monitoring. Document deviations and corrective actions in batch records .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
